REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]([NH:12][C:13](=[O:16])[CH2:14]Cl)([CH3:11])[CH2:9][OH:10])[CH:7]=1.CC([O-])(C)C.[K+]>ClCCl.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2([CH3:11])[NH:12][C:13](=[O:16])[CH2:14][O:10][CH2:9]2)[CH:7]=1 |f:1.2,3.4|
|
Name
|
(RS)-N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(CO)(C)NC(CCl)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielded
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]([NH:12][C:13](=[O:16])[CH2:14]Cl)([CH3:11])[CH2:9][OH:10])[CH:7]=1.CC([O-])(C)C.[K+]>ClCCl.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2([CH3:11])[NH:12][C:13](=[O:16])[CH2:14][O:10][CH2:9]2)[CH:7]=1 |f:1.2,3.4|
|
Name
|
(RS)-N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(CO)(C)NC(CCl)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielded
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |